3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
PET Radiopharmaceuticals
One significant application of compounds related to 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is in the development of PET radiopharmaceuticals. For instance, the automated synthesis of a radiopharmaceutical, 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1), was successfully conducted for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1), crucial in clinical research, particularly for conditions like multiple sclerosis (Luo et al., 2019).
Anti-Inflammatory and Analgesic Agents
Compounds derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen), which have structural similarities to this compound, have shown promising anti-inflammatory and analgesic properties. These compounds demonstrated significant efficacy in animal models for inflammation and pain management, with a notable reduction in ulcerogenic action and lipid peroxidation (Husain et al., 2009).
Urease Inhibitors
A study involving the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally related to this compound, revealed potent inhibitory effects against the urease enzyme. This suggests potential applications in treating conditions caused by urease-producing bacteria (Nazir et al., 2018).
Corrosion Inhibition
Compounds structurally related to this compound have been found effective in inhibiting corrosion, particularly for mild steel in acidic environments. Their inhibition properties, assessed through various techniques, indicate potential applications in material sciences and industrial processes (Ammal et al., 2018).
Antimicrobial Activity
Benzimidazole derivatives, incorporating elements similar to this compound, have been synthesized and tested for antimicrobial activities. These compounds showed potential as antimicrobial agents, suggesting applications in medical and pharmaceutical research (El-masry et al., 2000).
Solar Cell Applications
Organic sensitizers related to this compound have been engineered for solar cell applications. These sensitizers exhibit high conversion efficiencies, indicating their potential in renewable energy technologies (Kim et al., 2006).
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-2-3-5-9(8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVKAFMWSAOINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536013 | |
Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94192-15-1 | |
Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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